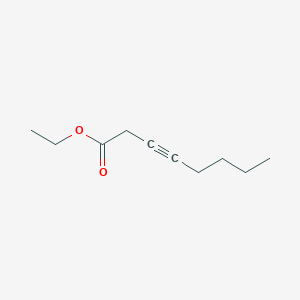
Ethyl oct-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl oct-3-ynoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from oct-3-ynoic acid and ethanol. This compound is known for its unique structure, which includes a triple bond between the third and fourth carbon atoms in the octyl chain. Esters like this compound are often used in various industrial applications due to their distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oct-3-ynoate can be synthesized through the esterification of oct-3-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl oct-3-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides, alcohols, or other ester derivatives.
Scientific Research Applications
Ethyl oct-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Researchers utilize this compound in studies involving enzyme inhibition and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is employed in the production of fragrances, flavors, and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl oct-3-ynoate involves its interaction with various molecular targets. The triple bond in the compound can participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Ethyl oct-3-ynoate can be compared with other esters and alkynes:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of a triple bond at the third carbon position, which imparts distinct reactivity and chemical properties. This feature differentiates it from other esters and alkynes, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
37174-93-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl oct-3-ynoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-6,9H2,1-2H3 |
InChI Key |
HENKBPXZCWDXON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















